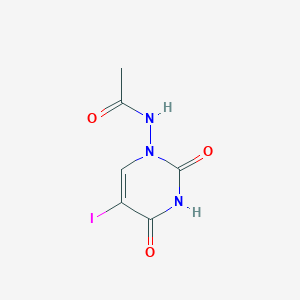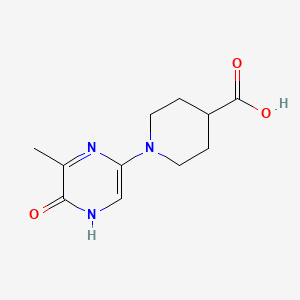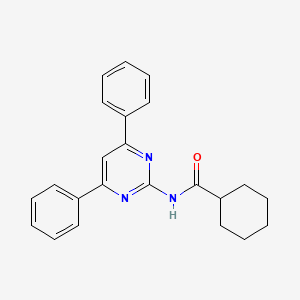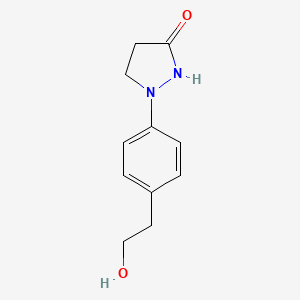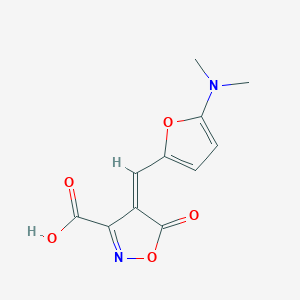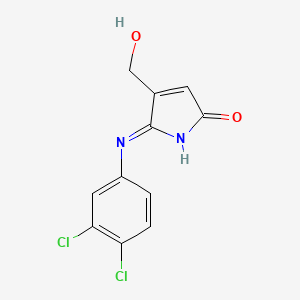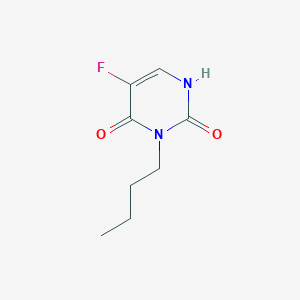
5-Amino-6-chloro-2-ethylpyrimidine-4(1H)-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-6-chloro-2-ethylpyrimidine-4(1H)-thione is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic organic compounds that play a crucial role in various biological processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-6-chloro-2-ethylpyrimidine-4(1H)-thione typically involves the reaction of 2-ethylpyrimidine-4(1H)-thione with chlorinating agents such as thionyl chloride or phosphorus oxychloride. The reaction is carried out under controlled conditions to ensure the selective chlorination at the 6-position of the pyrimidine ring. The resulting intermediate is then treated with ammonia or an amine to introduce the amino group at the 5-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-Amino-6-chloro-2-ethylpyrimidine-4(1H)-thione undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6-position can be substituted with other nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction Reactions: The thione group can be oxidized to a sulfoxide or sulfone, and reduced to a thiol.
Condensation Reactions: The amino group at the 5-position can participate in condensation reactions with aldehydes and ketones to form imines and Schiff bases.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide, thiourea, and primary amines are commonly used under mild to moderate conditions.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Products include various substituted pyrimidines with different functional groups.
Oxidation and Reduction Reactions: Products include sulfoxides, sulfones, and thiols.
Condensation Reactions: Products include imines and Schiff bases.
Scientific Research Applications
5-Amino-6-chloro-2-ethylpyrimidine-4(1H)-thione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with nucleic acids.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Amino-6-chloro-2-ethylpyrimidine-4(1H)-thione involves its interaction with specific molecular targets. The amino and thione groups can form hydrogen bonds with biological macromolecules, influencing their structure and function. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- 5-Amino-6-chloro-2-methylpyrimidine-4(1H)-thione
- 5-Amino-6-chloro-2-phenylpyrimidine-4(1H)-thione
- 5-Amino-6-chloro-2-isopropylpyrimidine-4(1H)-thione
Uniqueness
5-Amino-6-chloro-2-ethylpyrimidine-4(1H)-thione is unique due to its specific ethyl substitution at the 2-position, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with biological targets and its overall pharmacological profile.
Properties
CAS No. |
61457-04-3 |
|---|---|
Molecular Formula |
C6H8ClN3S |
Molecular Weight |
189.67 g/mol |
IUPAC Name |
5-amino-6-chloro-2-ethyl-1H-pyrimidine-4-thione |
InChI |
InChI=1S/C6H8ClN3S/c1-2-3-9-5(7)4(8)6(11)10-3/h2,8H2,1H3,(H,9,10,11) |
InChI Key |
FWSHLHPWAXPSGJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=S)C(=C(N1)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


